CpNMT-IN-1

Cryptosporidium N‑myristoyltransferase enzymatic assay

CpNMT-IN-1 (Compound 11e) is a synthetic small-molecule inhibitor that targets N‑myristoyltransferase of the protozoan parasite Cryptosporidium parvum (CpNMT). It belongs to a benzamide‑derived chemotype developed through structure‑guided modification of a non‑selective hit scaffold.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
Cat. No. B10816087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpNMT-IN-1
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=N3
InChIInChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2
InChIKeyOUFWVMWVSGJVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.6 [ug/mL] (The mean of the results at pH 7.4)

CpNMT-IN-1: A Selective Cryptosporidium parvum N‑Myristoyltransferase Inhibitor for Antiparasitic Research


CpNMT-IN-1 (Compound 11e) is a synthetic small-molecule inhibitor that targets N‑myristoyltransferase of the protozoan parasite Cryptosporidium parvum (CpNMT). It belongs to a benzamide‑derived chemotype developed through structure‑guided modification of a non‑selective hit scaffold. The compound exhibits low‑micromolar enzymatic potency and moderate selectivity for the parasitic enzyme over the human ortholog HsNMT1. [1]

CpNMT-IN-1 Procurement Rationale: Why Alternative NMT Inhibitors Are Not Interchangeable for Cryptosporidium Research


N‑Myristoyltransferase (NMT) inhibitors exhibit pronounced species‑dependent potency and selectivity profiles due to divergent active‑site architectures across orthologs. Widely used NMT tool compounds such as DDD85646 and IMP‑1088 are optimized for trypanosomatid or human NMTs respectively and demonstrate limited or uncharacterized activity against Cryptosporidium NMT. CpNMT‑IN‑1, in contrast, is one of the only compounds for which CpNMT inhibitory activity, anti‑parasitic cellular efficacy, and selectivity over human HsNMT1 have been quantitatively established in a single comparative study. Substituting a generic NMT inhibitor without these validated parameters introduces confounding variables and invalidates cross‑study comparisons in Cryptosporidium models. [1]

CpNMT-IN-1 Comparative Evidence: Head‑to‑Head Quantitative Data for Scientific Selection


CpNMT Enzymatic Inhibition: Direct Comparison with Close Structural Analog 11f

CpNMT‑IN‑1 (Compound 11e) inhibits recombinant CpNMT with an IC50 of 2.5 µM, comparable to its closest structural analog Compound 11f (IC50 = 2.8 µM). Both compounds were evaluated in the same in vitro enzymatic assay using purified CpNMT. [1]

Cryptosporidium N‑myristoyltransferase enzymatic assay

Anti‑Parasitic Cellular Efficacy: Superior Potency Against C. parvum Growth Compared to 11f

In C. parvum growth inhibition assays, CpNMT‑IN‑1 demonstrates an EC50 of 6.9 µM, which is 2.4‑fold more potent than Compound 11f (EC50 = 16.4 µM). This represents a quantifiable cellular efficacy advantage within the same chemical series. [1]

Cryptosporidium parvum cellular growth inhibition EC50

Selectivity Over Human NMT1: Approximately 5‑Fold Window Versus Host Enzyme

CpNMT‑IN‑1 exhibits approximately 5‑fold selectivity for CpNMT over human HsNMT1, based on comparative IC50 measurements. While this selectivity window is modest relative to analog 11f (>40‑fold), it represents a quantifiable improvement over the starting non‑selective hit scaffold and establishes a baseline for understanding the selectivity landscape of this chemotype. [1]

selectivity HsNMT1 host‑parasite selectivity

Structural Rationale for CpNMT Selectivity: CpNMT Active Site Divergence from Human NMTs

The CpNMT inhibitor‑binding site contains several unique residues that differ from human NMT1/NMT2, as revealed by crystal structures of CpNMT in ternary complex with myristoyl‑CoA and hit compounds. This structural divergence provides a physical basis for the ~5‑fold selectivity observed for CpNMT‑IN‑1 and underscores why NMT inhibitors developed against human or trypanosomatid enzymes (e.g., IMP‑1088, DDD85646) cannot be assumed to possess comparable potency or selectivity against CpNMT without explicit experimental validation. [1]

structural biology active site species selectivity

Cross‑Class Comparison: Potency and Selectivity Profile of CpNMT‑IN‑1 vs. Non‑Cryptosporidium NMT Inhibitors

In contrast to CpNMT‑IN‑1 (CpNMT IC50 = 2.5 µM; ~5‑fold HsNMT1 selective), the widely used NMT probe DDD85646 exhibits potent activity against T. brucei NMT (IC50 = 2 nM) but only 2‑fold selectivity over human NMT (hNMT IC50 = 4 nM). The picomolar NMT inhibitor IMP‑1088 demonstrates sub‑nanomolar IC50 values against human NMT1 and NMT2 but has not been characterized against CpNMT in published literature. [1][2]

cross‑class comparison NMT inhibitor species specificity

CpNMT-IN-1: Validated Research Applications Based on Quantitative Evidence


Target Validation and Chemical Biology Studies in Cryptosporidium Models

CpNMT‑IN‑1 is the appropriate tool compound for investigating the essentiality of N‑myristoylation in Cryptosporidium parvum biology. With a validated CpNMT IC50 of 2.5 µM and C. parvum cellular EC50 of 6.9 µM, the compound provides a defined concentration window for correlating enzymatic target engagement with phenotypic anti‑parasitic effects. The ~5‑fold selectivity over human HsNMT1 further enables studies requiring host‑parasite discrimination in co‑culture systems. [1]

Lead Optimization and Structure‑Activity Relationship (SAR) Benchmarking

CpNMT‑IN‑1 serves as a reference benchmark for medicinal chemistry programs aiming to develop next‑generation selective CpNMT inhibitors. Its defined enzymatic IC50 (2.5 µM), cellular EC50 (6.9 µM), and 5‑fold selectivity ratio establish quantitative thresholds that candidate compounds must surpass to warrant further optimization. The compound's structural analog 11f (>40‑fold selectivity but lower cellular potency) provides an additional comparator for interrogating the potency‑selectivity trade‑off within this chemotype. [1]

Comparator Control for Cross‑Species NMT Inhibitor Selectivity Profiling

When evaluating novel NMT inhibitors across multiple parasitic orthologs (e.g., Plasmodium, Trypanosoma, Leishmania, Cryptosporidium), CpNMT‑IN‑1 should be included as a species‑specific control. Its defined activity profile against CpNMT (IC50 = 2.5 µM) and human NMT1 (~5‑fold selectivity) provides a calibrated reference point for assessing the breadth and ortholog‑selectivity of new chemical entities, preventing misinterpretation of pan‑NMT activity claims. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for CpNMT-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.